1-Ethyl-3-(2-methoxyphenyl)thiourea
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Overview
Description
1-Ethyl-3-(2-methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2OS This compound is part of the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(2-methoxyphenyl)thiourea can be synthesized through the reaction of 2-methoxyaniline with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows: [ \text{2-methoxyaniline} + \text{ethyl isothiocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Ethyl-3-(2-methoxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Ethyl-3-(4-methoxyphenyl)thiourea
- 1-Benzyl-3-(2-ethoxyphenyl)thiourea
- 1-Benzyl-3-(4-methoxyphenyl)thiourea
Comparison: 1-Ethyl-3-(2-methoxyphenyl)thiourea is unique due to the presence of the 2-methoxyphenyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-ethyl-3-(2-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-11-10(14)12-8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H2,11,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCLIBDOUDZJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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